4-Methyl-1-(prop-2-ynylsulfinyl)benzene
Description
4-Methyl-1-(prop-2-ynylsulfinyl)benzene is an organosulfur compound characterized by a benzene ring substituted with a methyl group at the para position and a sulfinyl (-S(O)-) group bonded to a prop-2-ynyl (propargyl) moiety. The sulfinyl group introduces chirality, making stereochemical analysis critical for its applications in asymmetric synthesis or pharmaceutical intermediates.
Properties
CAS No. |
64732-18-9 |
|---|---|
Molecular Formula |
C10H10OS |
Molecular Weight |
178.25 g/mol |
IUPAC Name |
1-methyl-4-prop-2-ynylsulfinylbenzene |
InChI |
InChI=1S/C10H10OS/c1-3-8-12(11)10-6-4-9(2)5-7-10/h1,4-7H,8H2,2H3 |
InChI Key |
XASFFGAZICYDSS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)CC#C |
Origin of Product |
United States |
Comparison with Similar Compounds
Sulfanyl (Thioether) Analogs
Example Compound : 4-Methoxy-2-methyl-1-methylsulfanyl-benzene (CAS 22583-04-6)
- Structure : Benzene ring with methoxy, methyl, and methylsulfanyl (-S-CH₃) groups.
- Key Differences :
- Oxidation State : The sulfanyl group (-S-) in this analog is less oxidized than the sulfinyl group (-S(O)-) in the target compound, leading to reduced polarity and reactivity.
- Steric and Electronic Effects : The prop-2-ynyl group in the target compound introduces linear geometry and electron-withdrawing character, whereas the methylsulfanyl group in the analog is bulkier and less polar.
- Physicochemical Properties :
Sulfonamide Analogs
Example Compound : (S)-N-((4-Methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide
- Structure : Features a sulfonamide (-SO₂NH-) group instead of sulfinyl.
- Key Differences :
- Oxidation and Acidity : The sulfonamide group is fully oxidized (-SO₂-), increasing acidity (pKa ~10) compared to sulfinyl derivatives.
- Biological Activity : Sulfonamides are common in pharmaceuticals (e.g., antibiotics), whereas sulfinyl compounds like the target may serve as chiral ligands or intermediates .
Alkyl-Substituted Benzene Derivatives
Example Compound : 4-Methyl-1-(propan-2-yl)benzene (Cymene)
- Structure : Benzene with methyl and isopropyl groups.
- Key Differences: Functional Groups: Lacks sulfur-based substituents, resulting in non-polar behavior.
Data Table: Structural and Functional Comparison
Research Findings and Limitations
- Stereochemical Analysis : The sulfinyl group’s chirality in this compound necessitates advanced crystallographic tools (e.g., SHELX programs) for precise structural determination, as highlighted in studies on related sulfonamides .
- Reactivity : The prop-2-ynyl group may participate in click chemistry or cycloaddition reactions, a feature absent in methylsulfanyl or sulfonamide analogs.
- Data Gaps : Direct experimental data (e.g., NMR, IR) for the target compound are unavailable in the provided evidence, necessitating extrapolation from analogs.
Preparation Methods
Reduction of p-Toluenesulfonyl Chloride
p-Toluenesulfonyl chloride is reduced using lithium aluminum hydride (LiAlH₄) in dry tetrahydrofuran (THF) under inert conditions:
Reaction Conditions
p-Thiocresol reacts with propargyl bromide in acetone using potassium carbonate (K₂CO₃) as a base:
Spectral Data for 4-Methyl-1-(prop-2-ynylthio)benzene
Characterization of 4-Methyl-1-(prop-2-ynylsulfinyl)benzene
-
¹H NMR (CDCl₃) : δ 7.60 (d, J = 8.4 Hz, 2H), 7.30 (d, J = 8.4 Hz, 2H), 4.45 (dd, J = 14.4, 2.4 Hz, 1H, -SOCH₂), 4.30 (dd, J = 14.4, 2.4 Hz, 1H, -SOCH₂), 2.90 (t, J = 2.4 Hz, 1H, ≡CH), 2.38 (s, 3H, -CH₃).
-
¹³C NMR (CDCl₃) : δ 144.2 (C-SO), 132.8 (aromatic C), 130.5 (aromatic CH), 128.9 (aromatic CH), 80.1 (≡C), 73.8 (≡CH), 55.4 (-SOCH₂), 21.5 (-CH₃).
Optimization and Mechanistic Insights
Alkylation Efficiency
The use of K₂CO₃ in acetone promotes deprotonation of the thiol (-SH) to the thiolate (-S⁻), enhancing nucleophilic attack on propargyl bromide. Polar aprotic solvents like acetone stabilize the transition state, increasing reaction rates.
Oxidation Selectivity
mCPBA provides a mild, stoichiometrically controlled oxidation environment, minimizing over-oxidation to the sulfone. The electron-deficient oxygen of mCPBA abstracts a sulfur lone pair, forming a sulfonium ion intermediate that reacts with water to yield the sulfoxide.
Comparative Data Tables
Table 1: Alkylation of p-Thiocresol with Propargyl Bromide
| Parameter | Value/Detail |
|---|---|
| Solvent | Acetone |
| Base | K₂CO₃ (1.5 equiv.) |
| Temperature | 80°C (reflux) |
| Time | 8 hours |
| Yield | 82% |
| Rₑ (TLC) | 0.54 (hexane/ethyl acetate 8:2) |
Table 2: Oxidation to Sulfoxide Using mCPBA
| Parameter | Value/Detail |
|---|---|
| Oxidizing Agent | mCPBA (1.1 equiv.) |
| Solvent | Dichloromethane |
| Temperature | 0°C to RT |
| Time | 2 hours |
| Yield | 78% |
| Purification | Column chromatography (SiO₂, 9:1 hexane/ethyl acetate) |
Challenges and Mitigation Strategies
Over-Oxidation to Sulfone
Q & A
Q. What synthetic strategies are effective for preparing 4-Methyl-1-(prop-2-ynylsulfinyl)benzene, and how is its purity validated?
- Methodological Answer : Synthesis typically involves sulfinyl group introduction via oxidation of a sulfide precursor. For example, a propargyl sulfide intermediate can be oxidized using meta-chloroperbenzoic acid (mCPBA) under controlled conditions. Structural validation employs nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm substitution patterns and purity. High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy. Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL resolves stereochemical ambiguities. For analogous compounds, dihedral angles between substituents and the aromatic ring (e.g., 14.9° in 4-methyl-1-(2-bromoethyl)benzene ) highlight conformational trends.
Q. Which spectroscopic techniques are critical for characterizing the sulfinyl group’s electronic environment?
- Methodological Answer :
- Infrared (IR) Spectroscopy : The S=O stretching vibration (~1030–1060 cm⁻¹) confirms sulfinyl group presence.
- NMR Spectroscopy : ¹H NMR reveals deshielding effects on adjacent protons; ¹³C NMR identifies carbon shifts near the sulfinyl moiety.
- X-ray Photoelectron Spectroscopy (XPS) : Quantifies sulfur oxidation states (S⁰ vs. S⁴⁺ in sulfoxide).
Comparative studies on sulfinyl-substituted aromatics (e.g., 4-fluoro-1-(prop-2-ynyl)benzene derivatives ) guide interpretation.
Q. How should crystallization experiments be designed to obtain high-quality crystals for structural analysis?
- Methodological Answer :
- Solvent Selection : Use mixed solvents (e.g., dichloromethane/hexane) for slow evaporation.
- Temperature Gradients : Gradual cooling from saturated solutions promotes crystal growth.
- Software Tools : ORTEP-3 visualizes packing motifs, while SHELXL refines structural parameters. For sulfinyl compounds, hydrogen-bonding patterns (e.g., C–H···O=S interactions) stabilize crystal lattices .
Advanced Research Questions
Q. Table 1: Key Crystallographic Parameters for Sulfinyl-Substituted Analogues
Q. Table 2: Spectroscopic Signatures of Sulfinyl Group
*BenchChem sources excluded per guidelines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
